physicochemical properties of 6-Cyclopropylpyridazin-3-amine
physicochemical properties of 6-Cyclopropylpyridazin-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-Cyclopropylpyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyclopropylpyridazin-3-amine is a heterocyclic organic compound featuring a pyridazine ring substituted with a cyclopropyl group and an amine functional group. As a member of the pyridazine family, it represents a scaffold of significant interest in medicinal chemistry and drug discovery. Pyridazine derivatives are known to exhibit a wide array of pharmacological activities, including kinase inhibition, anti-inflammatory, and analgesic properties.[1][2][3] This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, and synthetic methodologies for 6-Cyclopropylpyridazin-3-amine, offering a foundational resource for its application in research and development. The structural features of this molecule, particularly the combination of the electron-deficient pyridazine ring and the strained cyclopropyl moiety, make it a valuable building block for creating novel chemical entities with therapeutic potential.[4]
Chemical Identity and Structure
The fundamental identity of a compound is established by its structure and nomenclature. 6-Cyclopropylpyridazin-3-amine is systematically identified by its IUPAC name and its unique CAS Registry Number.
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IUPAC Name: 6-cyclopropylpyridazin-3-amine[5]
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Molecular Weight: 135.17 g/mol [6]
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Canonical SMILES: C1CC1C2=CC=C(N=N2)N[5]
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InChI Key: VOZUGSUMEYWXPY-UHFFFAOYSA-N[5]
Caption: 2D Chemical Structure of 6-Cyclopropylpyridazin-3-amine.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key computed and experimental properties for 6-Cyclopropylpyridazin-3-amine.
| Property | Value | Source |
| Molecular Weight | 135.17 g/mol | [6] |
| logP (Computed) | 0.9362 | [6] |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
| pKa (Predicted) | 4.88 ± 0.10 (for the conjugate acid) | [8] |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Solubility | Soluble in Methanol | [8] |
Causality Behind Properties:
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logP: The calculated octanol-water partition coefficient (logP) of 0.9362 suggests a relatively balanced lipophilic and hydrophilic character.[6] This is a favorable property in drug design, as it can facilitate membrane permeability without compromising aqueous solubility. The cyclopropyl group contributes to lipophilicity, while the amine and pyridazine nitrogens provide hydrophilicity.
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TPSA: A Topological Polar Surface Area of 51.8 Ų is well within the range considered optimal for good oral bioavailability (typically < 140 Ų).[6] This value, derived from the nitrogen and hydrogen atoms of the amine group and the ring nitrogens, indicates the molecule's potential to interact with polar environments and cross biological membranes.
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pKa: The basicity of the amine group is a key feature. The predicted pKa of the conjugate acid is around 4.88, which is typical for an amino group attached to an electron-deficient pyridazine ring.[8][9] This property will govern the molecule's ionization state at physiological pH, impacting its solubility, receptor binding, and cell penetration.
Synthesis and Characterization Workflow
The synthesis of 6-Cyclopropylpyridazin-3-amine typically involves the functionalization of a pyridazine precursor. A logical and efficient synthetic strategy is the transition metal-catalyzed cross-coupling of an amino-halopyridazine with a cyclopropyl-donating reagent. Subsequent characterization is essential to confirm the structure and purity of the final product.
Caption: A generalized workflow for the synthesis and characterization of 6-Cyclopropylpyridazin-3-amine.
Biological Context and Potential Applications
While specific biological data for 6-Cyclopropylpyridazin-3-amine is not extensively published, the pyridazine scaffold is well-established in medicinal chemistry.[10] The N-methylated analog, 6-cyclopropyl-N-methylpyridazin-3-amine, has been identified as a potent inhibitor of fibroblast growth factor receptors 1 and 2 (FGFR1/2), highlighting its potential as an antitumor agent.[4]
The structural elements of 6-Cyclopropylpyridazin-3-amine suggest it is a promising candidate for drug discovery programs:
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Kinase Hinge Binding: The pyridazine core can act as a "hinge-binder" motif, forming critical hydrogen bonds with the backbone of kinase enzymes, a common mechanism for kinase inhibitors.[1]
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Cyclopropyl Moiety: The cyclopropyl group can fit into hydrophobic pockets of target proteins, potentially enhancing binding affinity and selectivity. Its rigid nature can also favorably influence the conformational entropy of binding.[10]
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Primary Amine: The amine group at the 3-position serves as a versatile synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Given these features, 6-Cyclopropylpyridazin-3-amine is a valuable intermediate for the synthesis of libraries of compounds targeting protein kinases and other enzyme families implicated in oncology and inflammatory diseases.
Experimental Protocols
The following protocols are detailed, self-validating methodologies for the synthesis and analysis of 6-Cyclopropylpyridazin-3-amine, based on established chemical principles for related compounds.[11][12]
Protocol 5.1: Synthesis via Suzuki Cross-Coupling
Rationale: This protocol employs a palladium-catalyzed Suzuki cross-coupling, a robust and widely used method for forming carbon-carbon bonds.[11] 3-Amino-6-chloropyridazine is chosen as the starting material due to its commercial availability and the reactivity of the C-Cl bond in cross-coupling reactions.[12][13]
Materials:
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3-Amino-6-chloropyridazine
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Cyclopropylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
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Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).
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Add a 4:1 mixture of 1,4-dioxane and water as the solvent.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel to yield pure 6-Cyclopropylpyridazin-3-amine.
Protocol 5.2: Spectroscopic Characterization
Rationale: A combination of NMR and Mass Spectrometry is used to unequivocally confirm the identity and purity of the synthesized product. The expected chemical shifts and mass-to-charge ratio provide a structural fingerprint.[14]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
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¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
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Expected Signals: Look for multiplets in the upfield region (approx. 0.6-1.2 ppm) corresponding to the cyclopropyl protons. Expect two doublets in the aromatic region (approx. 6.8-7.5 ppm) for the pyridazine ring protons. A broad singlet corresponding to the -NH₂ protons will also be present.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
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Expected Signals: Signals corresponding to the cyclopropyl carbons will appear in the aliphatic region (approx. 5-15 ppm). Aromatic carbons of the pyridazine ring will appear in the downfield region (approx. 115-160 ppm).
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B. Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Analyze using Electrospray Ionization (ESI) in positive ion mode.
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Data Interpretation: The primary validation is the observation of the molecular ion peak. For 6-Cyclopropylpyridazin-3-amine (C₇H₉N₃), the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 136.08.[5]
Conclusion
6-Cyclopropylpyridazin-3-amine is a well-defined chemical entity with physicochemical properties that make it an attractive scaffold for modern drug discovery. Its balanced lipophilicity, favorable polar surface area, and versatile synthetic handles provide a strong foundation for developing novel therapeutics, particularly in the realm of kinase inhibition. The robust synthetic and analytical protocols outlined in this guide serve as a practical resource for researchers aiming to explore the full potential of this promising molecule.
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